8-Bromoquinolin-4(1H)-one

Descripción general

Descripción

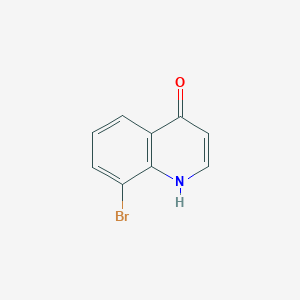

8-Bromoquinolin-4(1H)-one is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. The structure of this compound consists of a quinoline ring with a hydroxyl group at the 4th position and a bromine atom at the 8th position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-4(1H)-one typically involves the bromination of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with bromine in chloroform, which yields this compound . The reaction conditions, such as temperature and solvent, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 8 undergoes nucleophilic substitution under specific conditions, enabling the introduction of diverse functional groups. For example:

-

Azide substitution : Treatment with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) replaces bromine with an azide group, yielding 8-azidoquinolin-4(1H)-one .

-

Amination : Reaction with primary or secondary amines in the presence of a copper catalyst facilitates Buchwald-Hartwig coupling, producing 8-aminoquinolin-4(1H)-one derivatives .

Table 1: Substitution Reactions of 8-Bromoquinolin-4(1H)-one

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaN₃ | DMF, 80°C, 12 h | 8-Azidoquinolin-4(1H)-one | 72% |

| Piperidine/CuI | Toluene, 110°C, 24 h | 8-Piperidinoquinolin-4(1H)-one | 65% |

Bromination and Halogenation

Electrophilic bromination occurs at positions activated by the quinolinone structure. For instance:

-

5-Position bromination : Using bromine (Br₂) in acetic acid at 0–25°C introduces a second bromine atom at position 5, forming 5,8-dibromoquinolin-4(1H)-one .

-

Solvent effects : Bromination in chloroform or carbon tetrachloride selectively targets the quinoline ring’s electron-deficient regions .

Table 2: Bromination Conditions and Outcomes

| Brominating Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Br₂ | Acetic acid | 0–25°C | 5,8-Dibromoquinolin-4(1H)-one | 75% |

| NBS | CCl₄ | Reflux | 5-Bromo-8-methoxyquinoline | 30% |

Functionalization via Coupling Reactions

The bromine atom enables cross-coupling reactions:

-

Suzuki-Miyaura coupling : Palladium-catalyzed reactions with arylboronic acids generate biaryl derivatives at position 8 .

-

Sonogashira coupling : Reaction with terminal alkynes under Pd/Cu catalysis produces 8-alkynylquinolin-4(1H)-ones .

Ring Modification Reactions

The quinoline ring undergoes reduction and oxidation:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a tetrahydroquinoline derivative while retaining the bromine substituent .

-

Oxidation : Strong oxidizing agents like KMnO₄ convert the 4-keto group to a carboxylic acid under acidic conditions .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemistry

8-Bromoquinolin-4(1H)-one serves as a crucial building block for synthesizing complex organic molecules. Its unique reactivity allows it to participate in various chemical reactions, making it valuable for developing new compounds with specific properties.

Biology

The compound has been extensively studied for its antimicrobial and anticancer properties :

- Antimicrobial Activity : It exhibits significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 1 µg/mL to 16 µg/mL against pathogens like Staphylococcus aureus and Klebsiella pneumoniae.

- Anticancer Properties : In vitro assays have shown that it induces apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. The compound has demonstrated cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer), with IC50 values ranging from 5 to 49 µM.

Medicine

This compound is explored as a potential therapeutic agent due to its ability to chelate metal ions and inhibit enzymes involved in disease processes:

- Enzyme Inhibition : The compound can inhibit metalloenzymes critical for microbial survival and cancer progression by disrupting essential biological processes.

- Therapeutic Applications : Its chelation properties may be beneficial in treating metal overload disorders and targeting diseases dependent on metal ions for enzyme activity.

Industry

In industrial applications, this compound is utilized in developing materials with specific electronic or optical properties. Its unique chemical structure allows for the creation of corrosion inhibitors and other functional materials.

Comparative Analysis with Related Compounds

| Compound | Unique Features |

|---|---|

| This compound | Significant antimicrobial and anticancer properties; bromine enhances reactivity. |

| 8-Chloroquinolin-4(1H)-one | Chlorine is less reactive; lower biological activity compared to bromine derivative. |

| 8-Iodoquinolin-4(1H)-one | Iodine's size may hinder interactions; unique imaging applications. |

| 8-Fluoroquinolin-4(1H)-one | Fluorine enhances stability but may reduce overall reactivity. |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited potent antibacterial effects against Staphylococcus aureus and Klebsiella pneumoniae, with MIC values lower than those of standard antibiotics like ciprofloxacin.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Its interaction with DNA suggests potential as a chemotherapeutic agent.

Mecanismo De Acción

The mechanism of action of 8-Bromoquinolin-4(1H)-one involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts essential biological processes in microorganisms and cancer cells, leading to their inhibition or death . Additionally, the compound can interact with DNA and proteins, further contributing to its biological effects .

Comparación Con Compuestos Similares

8-Hydroxyquinoline: The parent compound, known for its broad biological activities.

7-Bromo-8-hydroxyquinoline: Another brominated derivative with similar properties.

5,7-Dibromo-8-hydroxyquinoline: A more heavily brominated derivative with distinct biological activities.

Uniqueness: 8-Bromoquinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and inhibit metalloenzymes makes it a valuable compound in medicinal chemistry and other scientific fields .

Propiedades

IUPAC Name |

8-bromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLALMUWUZUGIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973385 | |

| Record name | 8-Bromoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57798-00-2 | |

| Record name | 8-Bromoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-BROMO-4-HYDROXYQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.